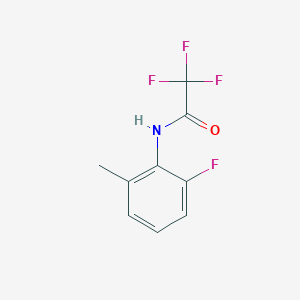
2,2,2-三氟-N-(2-氟-6-甲基苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trifluoro-N-(2-fluoro-6-methylphenyl)acetamide is a fluorinated organic compound with the molecular formula C9H7F4NO It is characterized by the presence of trifluoromethyl and fluoro groups attached to an acetamide backbone
科学研究应用
2,2,2-Trifluoro-N-(2-fluoro-6-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-(2-fluoro-6-methylphenyl)acetamide typically involves the reaction of 2-fluoro-6-methylaniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-Fluoro-6-methylaniline+Trifluoroacetic anhydride→2,2,2-Trifluoro-N-(2-fluoro-6-methylphenyl)acetamide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity 2,2,2-Trifluoro-N-(2-fluoro-6-methylphenyl)acetamide.
化学反应分析
Types of Reactions
2,2,2-Trifluoro-N-(2-fluoro-6-methylphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The acetamide group can be hydrolyzed to form corresponding acids and amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation can yield corresponding acids.
作用机制
The mechanism of action of 2,2,2-Trifluoro-N-(2-fluoro-6-methylphenyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl and fluoro groups can enhance the compound’s binding affinity to certain enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2,2,2-Trifluoro-N-(2-methylphenyl)acetamide
- 2,2,2-Trifluoro-N-methylacetamide
- 2,2,2-Trifluoro-N-(4-sulfamoylphenyl)acetamide
Uniqueness
2,2,2-Trifluoro-N-(2-fluoro-6-methylphenyl)acetamide is unique due to the presence of both trifluoromethyl and fluoro groups, which impart distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.
生物活性
Overview
2,2,2-Trifluoro-N-(2-fluoro-6-methylphenyl)acetamide is a fluorinated organic compound with the molecular formula C9H7F4NO. Its unique structure, featuring trifluoromethyl and fluoro groups, has garnered attention for potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by:
- Molecular Formula: C9H7F4NO
- Molecular Weight: 203.1611 g/mol
- Functional Groups: Trifluoromethyl and fluoro groups attached to an acetamide backbone.
Biological Activity
Research indicates that 2,2,2-Trifluoro-N-(2-fluoro-6-methylphenyl)acetamide exhibits various biological activities:
1. Antimicrobial Activity
Studies have demonstrated that fluorinated compounds can enhance antimicrobial properties. The incorporation of fluorine atoms often increases the lipophilicity and bioavailability of compounds, potentially improving their efficacy against pathogens.
2. Anticancer Properties
Research into related compounds has shown that modifications in the aryl group can significantly affect anticancer activity. For instance, a study on structurally similar aryl acetamides indicated that fluorine substitution leads to increased potency against cancer cell lines such as HeLa and A549. This suggests that 2,2,2-Trifluoro-N-(2-fluoro-6-methylphenyl)acetamide may have similar potential in inhibiting tumor growth.
The mechanism of action is believed to involve interaction with specific molecular targets due to the presence of electron-withdrawing groups like trifluoromethyl. These groups can enhance binding affinity to enzymes or receptors, leading to altered biological responses. For example:
- Enhanced binding to proteins involved in metabolic pathways.
- Potential inhibition of key enzymes in cancer proliferation.
Table 1: Summary of Biological Activities
Case Study: Structure-Activity Relationship (SAR)
A recent study synthesized a series of aryl acetamides to investigate their biological activities. The findings indicated that:
属性
IUPAC Name |
2,2,2-trifluoro-N-(2-fluoro-6-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F4NO/c1-5-3-2-4-6(10)7(5)14-8(15)9(11,12)13/h2-4H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEVXBMFIFGSTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)F)NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














